

Technical Guide: MCC950, a Selective NLRP3 Inflammasome Inhibitor

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Compound of Interest

Compound Name: *Nlrp3-IN-7*

Cat. No.: *B12410901*

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This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MCC950 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MCC950 is a diarylsulfonylurea-containing compound. Its chemical structure and key properties are summarized below.

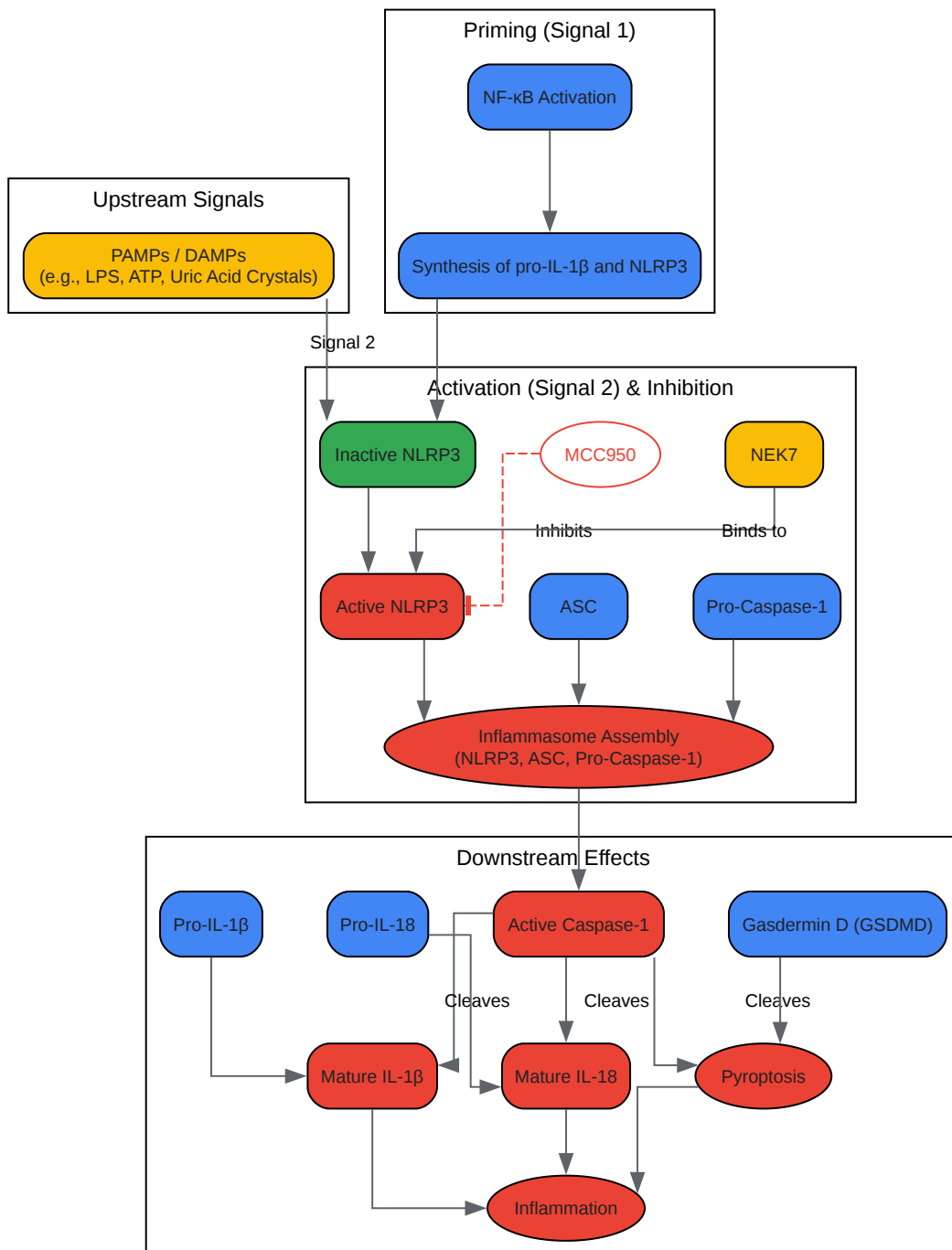
Table 1: Physicochemical Properties of MCC950

Property	Value
IUPAC Name	N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₅ S
Molecular Weight	420.48 g/mol
CAS Number	256373-96-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action

MCC950 is a direct inhibitor of the NLRP3 inflammasome. It specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade. The proposed mechanism involves MCC950 binding to the NACHT domain of NLRP3, which stabilizes the inactive conformation of the protein and prevents its oligomerization, a critical step for inflammasome assembly.[1] This selective inhibition blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1 β and IL-18.

NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950

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Caption: NLRP3 Inflammasome Signaling and MCC950 Inhibition.

Biological Activity and Efficacy

MCC950 has demonstrated potent and selective inhibition of the NLRP3 inflammasome in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of MCC950

Cell Type	Assay	Stimulus	IC ₅₀
Bone Marrow-Derived Macrophages (BMDMs)	IL-1 β release	LPS + ATP	~8 nM
Human Monocyte-Derived Macrophages (hMDMs)	IL-1 β release	LPS + Nigericin	~15 nM
THP-1 cells	IL-1 β release	LPS + ATP	~7.5 nM

Table 3: In Vivo Efficacy of MCC950 in Disease Models

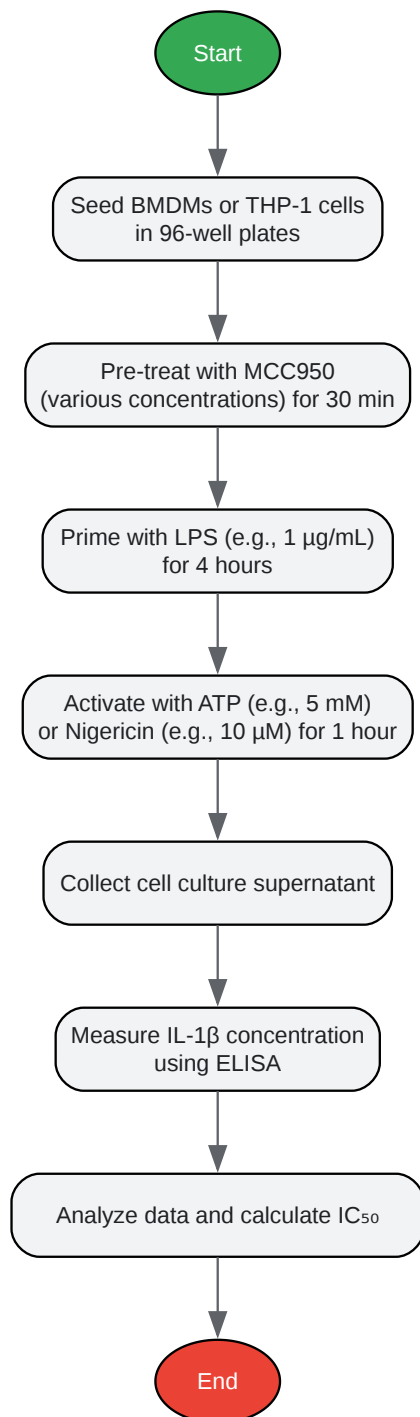
Disease Model	Species	Key Findings
Muckle-Wells Syndrome (CAPS model)	Mouse	Reduced IL-1 β levels and systemic inflammation
Type 2 Diabetes	Mouse	Improved glucose tolerance and insulin sensitivity
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	Ameliorated disease severity
Alzheimer's Disease	Mouse	Reduced amyloid- β pathology and cognitive deficits

Experimental Protocols

Detailed methodologies for key experiments involving MCC950 are provided below.

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by MCC950.

Workflow for In Vitro NLRP3 Inhibition Assay



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Caption: In Vitro NLRP3 Inhibition Assay Workflow.

Materials:

- Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- MCC950 (dissolved in DMSO)
- ELISA kit for IL-1 β
- 96-well cell culture plates

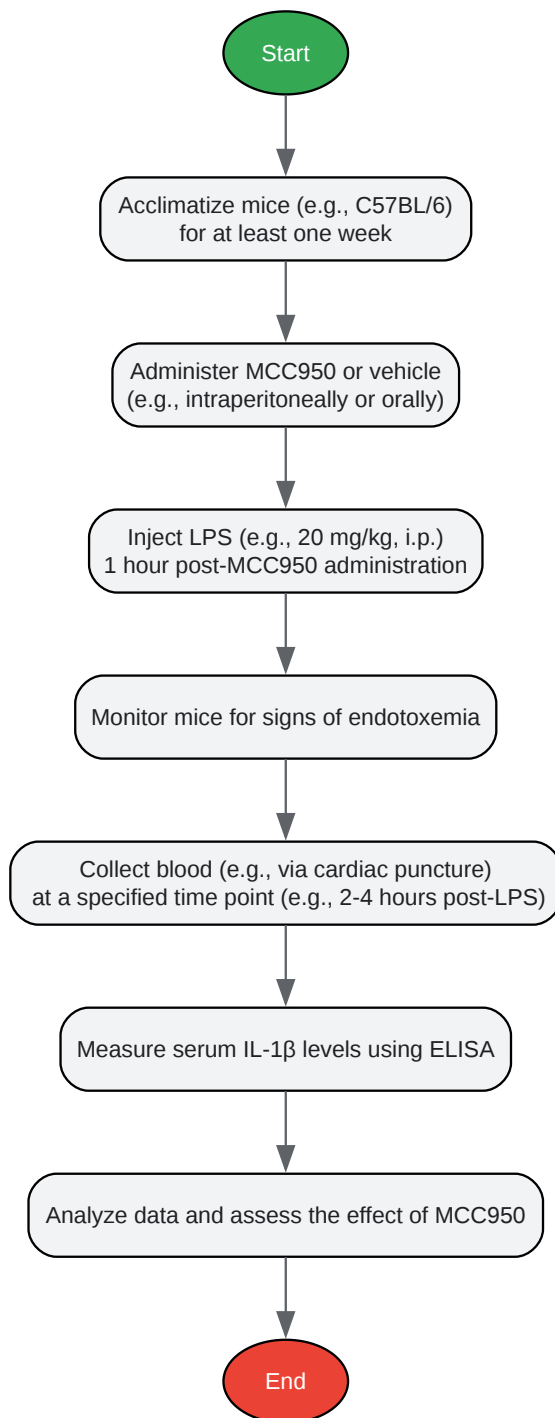
Procedure:

- Cell Seeding: Seed BMDMs or phorbol 12-myristate 13-acetate (PMA)-differentiated THP-1 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of MCC950 or vehicle (DMSO). Incubate for 30 minutes.
- Priming (Signal 1): Add LPS to a final concentration of 1 μ g/mL and incubate for 4 hours.
- Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 μ M. Incubate for 1 hour.
- Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
- IL-1 β Measurement: Quantify the concentration of IL-1 β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

- Data Analysis: Plot the IL-1 β concentration against the MCC950 concentration and determine the IC₅₀ value.

This protocol outlines the use of MCC950 in a mouse model of systemic inflammation.

Workflow for In Vivo LPS-Induced Inflammation Model

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Caption: In Vivo LPS-Induced Inflammation Model Workflow.

Materials:

- C57BL/6 mice (or other appropriate strain)
- MCC950
- Vehicle for MCC950 administration (e.g., PBS with 5% DMSO and 10% Solutol)
- Lipopolysaccharide (LPS)
- Sterile saline
- ELISA kit for mouse IL-1 β

Procedure:

- **Acclimatization:** Acclimatize mice to the experimental conditions for at least one week.
- **Drug Administration:** Administer MCC950 (e.g., 10-50 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).
- **LPS Challenge:** One hour after MCC950 administration, inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 20 mg/kg).
- **Monitoring:** Monitor the mice for clinical signs of endotoxemia (e.g., lethargy, piloerection).
- **Sample Collection:** At a predetermined time point (e.g., 2-4 hours after LPS injection), euthanize the mice and collect blood via cardiac puncture.
- **Cytokine Measurement:** Prepare serum from the blood samples and measure the concentration of IL-1 β using a specific ELISA kit.
- **Data Analysis:** Compare the serum IL-1 β levels between the vehicle-treated and MCC950-treated groups to determine the in vivo efficacy of the inhibitor.

Concluding Remarks

MCC950 is a valuable pharmacological tool for studying the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have made it a benchmark compound in the field. The experimental protocols provided in this guide offer a starting point for researchers investigating the therapeutic potential of NLRP3 inflammasome inhibition. Further research and development of NLRP3 inhibitors hold promise for the treatment of a wide range of inflammatory disorders.

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References

- 1. researchgate.net [researchgate.net]
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